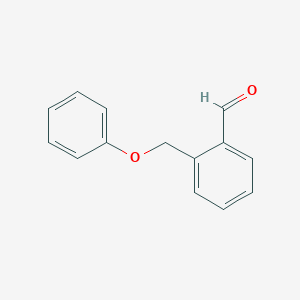

2-(Phenoxymethyl)benzaldehyde

Beschreibung

BenchChem offers high-quality 2-(Phenoxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenoxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594645 | |

| Record name | 2-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168551-49-3 | |

| Record name | 2-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-(Phenoxymethyl)benzaldehyde for Advanced Research

This document provides a comprehensive technical overview of 2-(Phenoxymethyl)benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, properties, and applications, grounding all claims in authoritative references.

2-(Phenoxymethyl)benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted at the ortho position with a phenoxymethyl group. This unique structure, combining an ether linkage and a reactive aldehyde functional group, makes it a valuable intermediate in the synthesis of more complex molecular architectures.

The fundamental identifiers and properties of 2-(Phenoxymethyl)benzaldehyde are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 168551-49-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1][2][3] |

| IUPAC Name | 2-(phenoxymethyl)benzaldehyde | [1] |

| Appearance | Colorless oily liquid | [3] |

| Boiling Point | 180 °C | [1] |

| Density | 1.142 g/cm³ | [1] |

| Flash Point | 158.7 °C | [1] |

| SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | [1] |

Synthesis Protocol and Mechanistic Rationale

The strategic synthesis of 2-(Phenoxymethyl)benzaldehyde is critical for its application. A robust method has been reported that achieves high yield through a selective reaction.[3]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from patent literature, which details an efficient synthesis from commercially available starting materials.[3]

Materials:

-

o-Phthalaldehyde

-

Phenol

-

Triethyl phosphite

-

Dichloromethane (DCM), anhydrous

-

Petroleum ether (boiling range 60-90 °C)

-

Ethyl acetate

-

Silica gel (200-300 mesh)

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask under an inert atmosphere, add 5.0 mL of anhydrous dichloromethane.

-

Reagent Addition: Sequentially add o-phthalaldehyde (0.5 mmol), phenol (0.55 mmol, 1.1 eq), and triethyl phosphite (0.55 mmol, 1.1 eq).

-

Reaction: Stir the resulting mixture at room temperature (approx. 20 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent by rotary evaporation.

-

Purification: Purify the crude product via silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (gradient from 40:1 to 30:1 v/v).

-

Isolation: The target compound, 2-(Phenoxymethyl)benzaldehyde, is isolated as a colorless oily liquid with a reported yield of 84%.[3]

Causality and Mechanistic Insights

The choice of reagents is deliberate and key to the reaction's success.

-

o-Phthalaldehyde: Serves as the backbone, providing the two aldehyde functionalities on the benzene ring.

-

Phenol: Acts as the nucleophile, forming the ether linkage.

-

Triethyl phosphite: This is the crucial reagent. It is believed to act as a mild reducing and protecting agent in this context. The reaction likely proceeds through an intermediate where the phosphite selectively reacts with one of the aldehyde groups, forming a phosphonate or a related species. This in-situ protection allows the other aldehyde's corresponding hydroxymethyl group (formed via reduction) to undergo etherification with phenol. The final step would be the release of the protected aldehyde. This one-pot approach avoids the multiple steps of a traditional protect-etherify-deprotect sequence, making it highly efficient.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Phenoxymethyl)benzaldehyde lies in its utility as a scaffold for building molecules with significant pharmacological potential. Aromatic aldehydes are foundational intermediates in the synthesis of a wide range of pharmaceuticals and bioactive compounds.[4][5]

Precursor to Bioactive Heterocycles

The dual functionality of an aldehyde and an ether linkage allows for diverse synthetic transformations. It is an ideal starting material for constructing heterocyclic systems, which form the core of many modern drugs.

-

Benzimidazole Derivatives: The aldehyde can be condensed with o-phenylenediamines to form 2-substituted benzimidazoles.[6] Benzimidazole moieties are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9] The phenoxymethyl side chain can modulate the compound's lipophilicity and binding interactions with biological targets.

-

Dibenz[b,e]oxepine Derivatives: The structure is a precursor to dibenz[b,e]oxepin-11(6H)-one, a core structure found in compounds like Isoxepac, a non-steroidal anti-inflammatory drug.[3] The synthesis involves an intramolecular cyclization, leveraging the proximity of the aldehyde and the phenoxy group.

The fluorine-substituted analogue, 2-(benzyloxy)-4-fluorobenzaldehyde, has been highlighted as a crucial building block for designing molecules with enhanced metabolic stability and binding affinity, particularly in oncology.[10] This underscores the potential of the core 2-(phenoxymethyl)benzaldehyde scaffold in medicinal chemistry.

Analytical Characterization: Expected Spectroscopic Signatures

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 9.9-10.1 ppm (s, 1H): Aldehydic proton.δ 7.0-8.0 ppm (m, 9H): Aromatic protons from both rings.δ 5.1-5.3 ppm (s, 2H): Methylene protons (-O-CH₂-Ar). | The aldehydic proton is highly deshielded. The aromatic region will show complex multiplets. The methylene protons adjacent to the ether oxygen appear as a characteristic singlet. |

| ¹³C NMR | δ ~192 ppm: Carbonyl carbon of the aldehyde.δ 115-160 ppm: Aromatic carbons.δ ~70 ppm: Methylene carbon (-O-CH₂-Ar). | The carbonyl carbon has a distinct downfield shift. The numerous aromatic carbons will appear in their typical range. The methylene carbon is shifted downfield by the adjacent oxygen atom. |

| FT-IR | ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.~1240 cm⁻¹ & ~1040 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretch of the aryl ether.~2820 & ~2720 cm⁻¹ (medium): Fermi doublets for the aldehydic C-H stretch.~3060 cm⁻¹ (medium): Aromatic C-H stretch. | These are highly characteristic vibrational frequencies for the key functional groups present in the molecule. |

| Mass Spec (EI) | m/z 212: Molecular ion peak [M]⁺.m/z 211: [M-H]⁺ fragment.m/z 183: [M-CHO]⁺ fragment.m/z 105, 91, 77: Common fragments corresponding to benzoyl, benzyl, and phenyl cations. | The molecular ion should be clearly visible. Fragmentation is expected to occur at the aldehyde and ether linkages. |

Safety, Handling, and Storage

As a research chemical, 2-(Phenoxymethyl)benzaldehyde must be handled with appropriate caution. The following guidelines are based on its GHS classification and general laboratory safety protocols for aromatic aldehydes.[1][13][14][15]

| Aspect | Guideline |

| GHS Hazards | Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. Use in a well-ventilated area or a chemical fume hood.[14] |

| Handling | Avoid contact with skin and eyes.[14] Avoid breathing vapors.[13] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[13] |

| First Aid | If Swallowed: Call a poison center or doctor. Rinse mouth.[16]If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[13]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[16] |

Conclusion

2-(Phenoxymethyl)benzaldehyde is a high-value chemical intermediate with significant, demonstrated utility in the synthesis of complex organic molecules. Its efficient one-pot synthesis and versatile chemical handles make it an attractive starting point for developing novel heterocyclic compounds in medicinal chemistry, particularly for anti-inflammatory and antimicrobial applications. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in a research and development setting.

References

-

American Elements. 2-(Phenoxymethyl)benzaldehyde | CAS 168551-49-3.

-

ChemicalBook. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 | 168551-49-3.

-

ChemicalBook. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

CPAChem. Safety data sheet.

-

LookChem. m-PHENOXY BENZALDEHYDE.

- Arjunan, V., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Chemstock. BENZALDEHYDE Safety Data Sheet.

-

NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.

-

Thermo Fisher Scientific. 3-(Phenoxymethyl)benzaldehyde - SAFETY DATA SHEET.

- International Journal of Pharmaceutical Sciences Review and Research. (2023).

- Wadhawa, G. C. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry.

- J. Chem. & Cheml. Sci. (2017).

-

BenchChem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- Khan, I., et al. (2021).

-

Google Patents. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 | 168551-49-3 [m.chemicalbook.com]

- 3. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. esisresearch.org [esisresearch.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. chemstock.ae [chemstock.ae]

- 16. fishersci.com [fishersci.com]

A-Technical-Guide-to-the-Selective-Synthesis-of-2-(Phenoxymethyl)benzaldehyde-from-o-Phthalaldehyde

For-distribution-to-Researchers-Scientists-and-Drug-Development-Professionals

Abstract

This technical guide provides an in-depth exploration of a selective and efficient method for the synthesis of 2-(phenoxymethyl)benzaldehyde from o-phthalaldehyde. The core of this transformation lies in a chemoselective mono-O-arylation, a variation of the Williamson ether synthesis, tailored to the unique reactivity of o-phthalaldehyde. This document will detail the underlying chemical principles, provide a robust experimental protocol, and discuss the critical parameters that ensure high yield and purity of the target compound. The content is structured to provide researchers and drug development professionals with the necessary insights to successfully implement and adapt this synthesis for their specific applications.

Introduction: The Significance of 2-(Phenoxymethyl)benzaldehyde

2-(Phenoxymethyl)benzaldehyde is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. Its bifunctional nature, possessing both an aldehyde and a phenoxy ether moiety, allows for sequential and diverse chemical transformations. This makes it a key building block in medicinal chemistry and materials science. The selective synthesis from a readily available starting material like o-phthalaldehyde is of significant interest for efficient and cost-effective production.

o-Phthalaldehyde (OPA) is a dialdehyde where the two formyl groups are situated on adjacent carbons of a benzene ring.[1][2] This proximity governs its reactivity, often leading to reactions involving both carbonyl groups.[1][3] The primary challenge in synthesizing 2-(phenoxymethyl)benzaldehyde lies in achieving selective mono-etherification of one aldehyde group while leaving the other intact for subsequent chemical modifications.

Theoretical Framework: A Selective Williamson Ether Synthesis Approach

The synthesis of 2-(phenoxymethyl)benzaldehyde from o-phthalaldehyde and phenol is effectively a Williamson ether synthesis.[4][5][6] This classic organic reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or another substrate with a good leaving group to form an ether.[4][5] In this specific application, the challenge is to control the reaction to favor the formation of the mono-ether product over the di-ether and other side products.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[5][6] The key steps are:

-

Deprotonation of Phenol: A base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of o-phthalaldehyde.

-

Intermediate Formation and Rearrangement: This initial attack leads to the formation of a hemiacetal-like intermediate. Subsequent rearrangement and elimination of a suitable leaving group (facilitated by an activating agent) results in the formation of the ether linkage.

-

Workup: Acidic workup protonates any remaining phenoxide and neutralizes the base.

The selectivity for mono-arylation is a critical aspect. This can be controlled by carefully managing the stoichiometry of the reactants, the reaction temperature, and the choice of base and solvent. Using a slight excess of phenol and controlling the addition of the activating agent can favor the formation of the desired mono-substituted product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(phenoxymethyl)benzaldehyde.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| o-Phthalaldehyde | C₈H₆O₂ | 134.13 | >99% | Sigma-Aldrich |

| Phenol | C₆H₅OH | 94.11 | >99% | Acros Organics |

| Triethyl phosphite | P(OEt)₃ | 166.16 | >97% | TCI |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| Petroleum Ether | - | - | 60-90 °C | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |

| Silica Gel | SiO₂ | - | 200-300 mesh | Sorbent Technologies |

Synthetic Procedure

A procedure adapted from a patented method provides a reliable route to the target compound.[7]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mL of dichloromethane.

-

Addition of Reactants: Sequentially add o-phthalaldehyde (0.5 mmol, 67.1 mg), phenol (0.55 mmol, 51.8 mg), and triethyl phosphite (0.55 mmol, 0.091 mL).

-

Reaction: Stir the resulting mixture at room temperature (20 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by column chromatography on silica gel (200-300 mesh). The eluent is a mixture of petroleum ether (60-90 °C) and ethyl acetate in a volume ratio of 40:1 to 30:1.

-

Product Characterization: The final product, 2-(phenoxymethyl)benzaldehyde, is obtained as a colorless oily liquid. The expected yield is approximately 84%.[7]

Causality and Experimental Choices

-

Choice of o-Phthalaldehyde as a Starting Material: o-Phthalaldehyde is a readily available and relatively inexpensive starting material.[8] Its two adjacent aldehyde groups provide a unique platform for selective functionalization.[1]

-

Use of Phenol: Phenol is the source of the phenoxy group in the target molecule. A slight excess is used to ensure complete consumption of the limiting reagent, o-phthalaldehyde, and to drive the reaction towards the desired product.

-

Role of Triethyl Phosphite: Triethyl phosphite acts as both a reducing agent and an oxygen acceptor. In this context, it facilitates the reductive etherification of the aldehyde. It activates one of the carbonyl groups of o-phthalaldehyde, making it more susceptible to nucleophilic attack by the phenoxide ion, and then facilitates the removal of an oxygen atom to form the ether linkage.

-

Solvent Selection (Dichloromethane): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants. Its low boiling point also facilitates easy removal during the workup process.

-

Purification by Column Chromatography: This is a standard and effective technique for separating the desired product from unreacted starting materials, the di-ether byproduct, and other impurities, ensuring a high purity of the final compound.

Data Presentation and Visualization

Summary of Reaction Parameters

| Parameter | Value |

| o-Phthalaldehyde (mmol) | 0.5 |

| Phenol (mmol) | 0.55 |

| Triethyl phosphite (mmol) | 0.55 |

| Solvent | Dichloromethane |

| Reaction Temperature (°C) | 20 |

| Reaction Time (hours) | 4 |

| Expected Yield (%) | 84 |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(phenoxymethyl)benzaldehyde.

Trustworthiness and Self-Validating Systems

The described protocol is designed to be a self-validating system. The progress of the reaction can be effectively monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product. The purification by column chromatography provides a clear separation of the desired product, and the final purity can be readily confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The reported yield of 84% serves as a benchmark for successful execution of the protocol.[7]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 2-(phenoxymethyl)benzaldehyde from o-phthalaldehyde. The selective mono-O-arylation, achieved through a modified Williamson ether synthesis using triethyl phosphite, provides a high-yield route to this valuable chemical intermediate. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently produce this compound for their synthetic needs. The provided framework also allows for adaptation and optimization for specific research and development objectives.

References

- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.

- Wikipedia. (2023, December 27). Williamson ether synthesis.

- Wikipedia. (2023, November 28). Phthalaldehyde.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Ataman Kimya. (n.d.). The Chemistry of O-Phthalaldehyde: Synthesis and Reactivity Insights.

- Ataman Kimya. (n.d.). O-PHTHALALDEHYDE.

- ChemicalBook. (n.d.). 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis.

- ChemicalBook. (n.d.). o-Phthalaldehyde synthesis.

Sources

- 1. Phthalaldehyde - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. nbinno.com [nbinno.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]

- 8. o-Phthalaldehyde synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physical Properties of 2-(Phenoxymethyl)benzaldehyde

Introduction

2-(Phenoxymethyl)benzaldehyde, with the CAS number 168551-49-3, is an aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its structure, incorporating both a benzaldehyde moiety and a phenoxymethyl group, provides a versatile scaffold for the synthesis of more complex molecules and potential applications in pharmaceutical and materials science research.[1] This guide offers an in-depth analysis of the key physical properties of 2-(phenoxymethyl)benzaldehyde, namely its boiling point and density, and provides detailed experimental protocols for their determination.

Core Physical Properties

A comprehensive understanding of the physical properties of a compound is fundamental for its application in research and development. The boiling point provides insight into its volatility, while the density is crucial for stoichiometric calculations and solvent selection.

| Property | Value | Conditions | Source |

| Boiling Point | 180 °C | Not Specified | [2][3][4] |

| Density | 1.142 ± 0.06 g/cm³ | Predicted | [2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | - | [1] |

| Molecular Weight | 212.24 g/mol | - | [1] |

| Appearance | Yellow low melting solid | - | [2][3] |

Note: The density value is a predicted measurement and should be confirmed experimentally for applications requiring high precision.

Experimental Determination of Physical Properties

The following sections detail the methodologies for the experimental determination of the boiling point and density of 2-(phenoxymethyl)benzaldehyde. These protocols are designed to be self-validating and are grounded in established principles of organic chemistry.

Boiling Point Determination: The Siwoloboff Method

The Siwoloboff method is a micro-scale technique for determining the boiling point of a liquid, which is particularly useful when only small quantities of the substance are available.

Principle: A sample is heated in a Thiele tube alongside a thermometer. A sealed capillary tube, inverted within the sample, will trap air that expands upon heating and is released as a stream of bubbles. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling, as this is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of 2-(phenoxymethyl)benzaldehyde into a small test tube (fusion tube).

-

Capillary Tube Preparation: Take a capillary tube and seal one end by heating it in a flame.

-

Assembly: Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

Validation: Repeat the measurement to ensure reproducibility.

Density Determination: The Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by comparing the mass of a known volume of the sample to the mass of the same volume of a reference substance, typically deionized water.

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid (water), and then filled with the sample liquid, the density of the sample can be calculated.

Experimental Protocol:

-

Pycnometer Preparation: Clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m_pycnometer).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m_pycnometer+water).

-

Mass of Water: Calculate the mass of the water (m_water = m_pycnometer+water - m_pycnometer).

-

Volume of Pycnometer: Determine the volume of the pycnometer using the known density of water at the measured temperature (V = m_water / ρ_water).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with 2-(phenoxymethyl)benzaldehyde and weigh it (m_pycnometer+sample).

-

Mass of Sample: Calculate the mass of the sample (m_sample = m_pycnometer+sample - m_pycnometer).

-

Density of Sample: Calculate the density of the 2-(phenoxymethyl)benzaldehyde (ρ_sample = m_sample / V).

-

Validation: Perform the measurement in triplicate and calculate the average density.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 2-(phenoxymethyl)benzaldehyde.

Caption: Experimental workflows for boiling point and density determination.

References

-

Molbase. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 CAS#: 168551-49-3. [Link]

-

abcr Gute Chemie. AB225198 | CAS 168551-49-3. [Link]

-

American Elements. 2-(Phenoxymethyl)benzaldehyde | CAS 168551-49-3. [Link]

Sources

Starting materials for 2-(phenoxymethyl)benzaldehyde synthesis

An In-depth Technical Guide to the Starting Materials for 2-(Phenoxymethyl)benzaldehyde Synthesis

Introduction

2-(Phenoxymethyl)benzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring a phenoxy ether linkage ortho to a formyl group, provides a versatile scaffold for building more complex molecules. The efficient synthesis of this target molecule is critically dependent on the judicious selection of starting materials and the corresponding synthetic strategy. This guide provides a comprehensive analysis of the primary synthetic routes to 2-(Phenoxymethyl)benzaldehyde, focusing on the underlying chemistry, experimental considerations, and the properties of the requisite starting materials. We will delve into the most prevalent methods, such as the Williamson ether synthesis and the Ullmann condensation, while also exploring alternative multi-step pathways involving oxidation and reduction of functional group precursors.

Part 1: Direct Aryl Ether Formation via Nucleophilic Substitution

The most direct and widely employed strategies for synthesizing 2-(phenoxymethyl)benzaldehyde involve the formation of the diaryl ether bond as the key step. These methods typically couple a phenol with a suitably functionalized benzaldehyde derivative.

The Williamson Ether Synthesis: A Classic SN2 Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is highly applicable for this target molecule.[1][2] The reaction proceeds via an SN2 mechanism, where a nucleophilic phenoxide ion displaces a halide from an electrophilic benzylic carbon.[2]

Core Starting Materials:

-

Electrophile: 2-Halobenzaldehyde (e.g., 2-chlorobenzaldehyde or 2-bromobenzaldehyde).

-

Nucleophile: Phenol.

Causality and Experimental Choices:

The success of this synthesis hinges on several factors. First, the electrophile must possess a good leaving group at the benzylic position. However, in the case of 2-halobenzaldehydes, the halide is attached directly to the aromatic ring, making direct SNAr (Nucleophilic Aromatic Substitution) difficult without strong activation. A more common variation involves starting with a 2-(halomethyl)aryl derivative. For the synthesis starting directly from a 2-halobenzaldehyde, the reaction conditions are more akin to a nucleophilic aromatic substitution, which is feasible due to the electron-withdrawing nature of the aldehyde group activating the ortho position.

A more classical Williamson approach involves reacting phenoxide with 2-bromobenzyl bromide, followed by oxidation of the resulting 2-(phenoxymethyl)benzyl bromide. However, for a more direct route, the reaction between a 2-halobenzaldehyde and phenol is often utilized under conditions that facilitate nucleophilic aromatic substitution.

For the nucleophile, phenol is not inherently nucleophilic enough to displace the halide. It must first be deprotonated to form the much more potent phenoxide anion.[3] This is typically achieved using a suitable base. The choice of base is critical:

-

Strong Bases (e.g., NaH): Sodium hydride provides irreversible and complete deprotonation of phenol, which can accelerate the reaction. However, it is highly reactive and requires anhydrous conditions.[4]

-

Weaker Bases (e.g., K2CO3, Cs2CO3): Carbonate bases are milder, safer to handle, and often sufficient for this transformation, especially in polar aprotic solvents like DMF or acetonitrile, which enhance the nucleophilicity of the phenoxide.[4][5]

The reaction is favored by using a primary alkyl halide substrate to minimize competing elimination reactions (E2), which is a key consideration in Williamson synthesis design.[1]

Synthetic Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis pathway for 2-(phenoxymethyl)benzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 2-chlorobenzaldehyde (1.0 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100°C and maintain for 6-12 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a powerful method for forming diaryl ethers, particularly when SNAr reactions are sluggish.[6][7] It involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[8]

Core Starting Materials:

-

Aryl Halide: 2-Halobenzaldehyde (2-bromobenzaldehyde is often more reactive than 2-chlorobenzaldehyde).[9]

-

Nucleophile: Phenol.

-

Catalyst: Copper source (e.g., CuI, Cu₂O, or copper powder).[6]

Causality and Experimental Choices:

Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper.[6][10] Modern iterations have improved the methodology by using soluble copper catalysts, often in combination with ligands (e.g., diamines, phenanthroline), which allows for lower reaction temperatures and catalytic amounts of copper.[6]

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper species.[7] This method is particularly useful when the aryl halide is deactivated towards traditional nucleophilic substitution. The aldehyde group on 2-halobenzaldehyde is electron-withdrawing, which does activate the ring, but the Ullmann conditions provide a robust alternative.

Synthetic Pathway: Ullmann Condensation

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Chemicals [chemicals.thermofisher.cn]

The Emergence and Scientific Journey of Phenoxymethyl Benzaldehydes: A Comprehensive Technical Guide

For Immediate Release

In the intricate landscape of organic chemistry and drug discovery, the phenoxymethyl benzaldehyde scaffold has emerged as a cornerstone for significant advancements, particularly in the development of synthetic pyrethroids and as a versatile platform for novel therapeutic agents. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive review of the discovery, synthesis, and diverse biological activities of this important class of compounds.

A Historical Perspective: From Insecticide Intermediates to Therapeutic Candidates

The story of phenoxymethyl benzaldehydes is intrinsically linked to the quest for potent and photostable insecticides that began in the mid-20th century. The natural pyrethrins, extracted from chrysanthemum flowers, were highly effective but degraded rapidly in sunlight. This limitation spurred a global research effort to create synthetic analogues, known as pyrethroids, with improved environmental stability.[1][2]

The breakthrough came with the incorporation of the 3-phenoxybenzyl alcohol moiety, which, when esterified with a suitable acid, gave rise to the first generation of light-stable pyrethroids like permethrin, cypermethrin, and deltamethrin in the 1970s.[1][2][3] The key precursor for this crucial alcohol component is 3-phenoxybenzaldehyde. This industrial demand catalyzed the development of efficient and scalable synthetic routes to phenoxymethyl benzaldehydes, marking their initial significance in the chemical industry.

While their role as pesticide intermediates is well-established, recent research has unveiled a broader spectrum of biological activities, positioning phenoxymethyl benzaldehydes as promising scaffolds in drug discovery. Studies have indicated their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents, shifting their narrative from agrochemical precursors to potential therapeutic leads.[4]

Core Synthetic Strategies: Mastering the Ether Linkage

The synthesis of phenoxymethyl benzaldehydes primarily revolves around the formation of the diaryl ether bond. Two classical named reactions form the bedrock of these synthetic approaches: the Williamson ether synthesis and the Ullmann condensation.

The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains a fundamental and widely used method for preparing ethers.[5][6][7] The synthesis involves the reaction of a phenoxide with a benzyl halide via an SN2 mechanism.

Generalized Reaction Scheme:

Caption: Williamson Ether Synthesis for Phenoxymethyl Derivatives.

Step-by-Step Protocol: Synthesis of 3-Phenoxybenzaldehyde

-

Phenoxide Formation: Dissolve phenol in a suitable polar aprotic solvent (e.g., DMF, DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium or potassium phenoxide.

-

Nucleophilic Substitution: To the freshly prepared phenoxide solution, add a solution of 3-bromobenzaldehyde in the same solvent dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenoxybenzaldehyde.

The Ullmann Condensation

The Ullmann condensation, discovered by Fritz Ullmann in 1905, is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[8][9][10] This method is particularly useful when the SN2 pathway of the Williamson synthesis is not favorable.

Generalized Reaction Scheme:

Caption: Ullmann Condensation for Phenoxymethyl Benzaldehyde Synthesis.

Step-by-Step Protocol: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation

-

Reactant Mixture: In a reaction vessel, combine 3-bromobenzaldehyde, phenol, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate).

-

Solvent and Atmosphere: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Purge the vessel with an inert gas.

-

Reaction Conditions: Heat the mixture to a high temperature, typically between 130 and 165 °C.[11]

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture and dilute it with water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting crude product by column chromatography or distillation under reduced pressure.

Physicochemical Properties and Structural Characterization

The physicochemical properties of phenoxymethyl benzaldehydes are influenced by the substitution pattern on both aromatic rings. These properties are crucial for their application in various fields, including their biological activity and formulation.

Table 1: Physicochemical Properties of Selected Phenoxymethyl Benzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(Phenoxymethyl)benzaldehyde | 2055-43-8 | C₁₄H₁₂O₂ | 212.24 | - |

| 3-(Phenoxymethyl)benzaldehyde | 104508-27-2 | C₁₄H₁₂O₂ | 212.24 | - |

| 4-(Phenoxymethyl)benzaldehyde | - | C₁₄H₁₂O₂ | 212.24 | - |

Note: Data to be populated with further specific search results for melting point, boiling point, and solubility.

Structural elucidation of these compounds relies on a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the phenoxy and benzaldehyde moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the C-O-C stretch of the ether linkage.

A Spectrum of Biological Activities and Therapeutic Potential

Beyond their agrochemical importance, phenoxymethyl benzaldehydes have demonstrated a range of biological activities that are of significant interest to the drug development community.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of benzaldehyde derivatives. The presence of the phenoxymethyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. The proposed mechanism of action often involves the disruption of cellular antioxidation processes in fungi.

Anticancer Potential

The anticancer activity of certain phenoxymethyl benzaldehyde derivatives has been reported. The precise mechanism is still under investigation but may involve the induction of apoptosis or the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Antioxidant and Anti-inflammatory Effects

The phenolic moiety within the phenoxymethyl benzaldehyde structure suggests a potential for antioxidant activity through the scavenging of free radicals. This antioxidant property may also contribute to their observed anti-inflammatory effects by modulating inflammatory pathways.

Workflow for Biological Activity Screening:

Caption: A generalized workflow for the discovery and development of bioactive phenoxymethyl benzaldehydes.

Future Directions and Conclusion

The journey of phenoxymethyl benzaldehydes from essential agrochemical intermediates to promising therapeutic scaffolds is a testament to the continuous evolution of chemical science. Future research will likely focus on:

-

Expanding the Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to explore a wider range of biological activities.

-

Elucidating Mechanisms of Action: In-depth studies to understand the molecular targets and signaling pathways responsible for their observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

References

-

History of Pyrethroids. (n.d.). Retrieved from [Link]

-

Pyrethroid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Matsuo, N., & Miyamoto, J. (2019). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, 95(7), 378-390. [Link]

- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470.

-

Synthesis of 3-phenoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

-

Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ullmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

- Process for preparing 3-phenoxybenzaldehydes. (1987). U.S.

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

- Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (2017). Chinese Journal of Organic Chemistry, 37(1), 1-22.

-

3-Phenoxymandelonitrile. (n.d.). In Wikipedia. Retrieved from [Link]

- A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. (2022).

- Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug testing and analysis, 3(6), 337–344.

- A short history of insecticides. (2015). Plant Protection Science, 51(4), 175-184.

Sources

- 1. History of Pyrethroids [pyrethroids.com]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 11. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

2-(Phenoxymethyl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(Phenoxymethyl)benzaldehyde for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of 2-(phenoxymethyl)benzaldehyde, a key aromatic aldehyde derivative. It details the compound's core molecular properties, a validated one-pot synthesis protocol, and expected spectroscopic characterization data. Furthermore, it explores the broader context of benzaldehyde derivatives in scientific research, particularly in drug discovery and materials science, positioning 2-(phenoxymethyl)benzaldehyde as a valuable intermediate for further molecular exploration. This document is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

Core Molecular Profile

2-(Phenoxymethyl)benzaldehyde is an organic compound featuring a benzaldehyde scaffold substituted at the ortho (2-position) with a phenoxymethyl group. This structure combines the reactive aldehyde functionality with a flexible ether linkage, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2][3][4] |

| CAS Number | 168551-49-3 | [1][2] |

| IUPAC Name | 2-(phenoxymethyl)benzaldehyde | [1] |

| Physical Form | Colorless oily liquid | [3] |

| Boiling Point | 180 °C | [2] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2] |

Synthesis and Mechanism

The synthesis of 2-(phenoxymethyl)benzaldehyde can be efficiently achieved through a one-pot reaction, which offers advantages in terms of operational simplicity and yield.

Recommended Synthesis Pathway

A highly effective method involves the reaction of o-phthalaldehyde with phenol in the presence of triethyl phosphite.[3] This approach selectively transforms one of the two aldehyde groups in the starting material into the desired phenoxymethyl ether while retaining the other for further chemical modification.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthetic method and provides a self-validating system for producing high-purity 2-(phenoxymethyl)benzaldehyde.[3]

Materials:

-

o-Phthalaldehyde

-

Phenol

-

Triethyl phosphite

-

Dichloromethane (DCM)

-

Petroleum ether (boiling range 60-90 °C)

-

Ethyl acetate

-

Silica gel (200-300 mesh)

Procedure:

-

To a 25 mL round-bottom flask, sequentially add 5.0 mL of dichloromethane, 0.5 mmol of o-phthalaldehyde, 0.55 mmol of phenol, and 0.55 mmol of triethyl phosphite.

-

Stir the resulting reaction mixture at room temperature (20 °C) for 4 hours.

-

Upon completion of the reaction (monitored by TLC), remove the solvent by rotary evaporation.

-

Purify the crude product using silica gel column chromatography (200-300 mesh).

-

Elute the column with a mixed solvent of petroleum ether and ethyl acetate (volume ratio of 40:1 to 30:1).

-

The final product is isolated as a colorless oily liquid with a reported yield of 84%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from initial reagents to the final purified product.

Caption: Workflow for the synthesis of 2-(phenoxymethyl)benzaldehyde.

Spectroscopic Characterization

Structural validation is critical for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural information.

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.9–10.1 ppm.[5] This significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group.

-

Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 6.8–7.9 ppm, integrating to 9 protons. The protons on the benzaldehyde ring and the phenoxy ring will have distinct chemical shifts and coupling patterns.

-

Methylene Protons (-O-CH₂-Ar): A key singlet corresponding to the two methylene protons is expected around δ 5.1–5.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption peak characteristic of an aromatic aldehyde is expected around 1700-1704 cm⁻¹.[6]

-

C-O-C Ether Stretch: One or more strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage will be present, typically in the 1250-1050 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of 212.24.

Applications and Future Directions in Drug Discovery

While specific applications for 2-(phenoxymethyl)benzaldehyde are not extensively documented, its structural motifs are relevant to drug development and medicinal chemistry.

-

Scaffold for Bioactive Molecules: Benzaldehyde and its derivatives are fundamental precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[7] They are used to build more complex heterocyclic systems, such as oxazines, which have shown antibacterial activity.[8]

-

Potential Anti-Inflammatory Agents: Aromatic aldehydes are being investigated as active ingredients for treating inflammation-related dermatological conditions, suggesting that derivatives like 2-(phenoxymethyl)benzaldehyde could be candidates for screening in this area.[9]

-

Drug Delivery and Absorption: Benzaldehyde has been identified as a potential absorption promoter, capable of enhancing the membrane permeability of drugs with low bioavailability.[10] The unique structure of 2-(phenoxymethyl)benzaldehyde could be explored for similar properties or for creating prodrugs.

Future research should focus on screening 2-(phenoxymethyl)benzaldehyde for various biological activities and utilizing its reactive aldehyde group to synthesize novel libraries of compounds for drug discovery programs.

Conclusion

2-(Phenoxymethyl)benzaldehyde is a well-defined chemical entity with the formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . Its synthesis is straightforward and high-yielding, making it an accessible intermediate for research. Its combination of an aldehyde and a phenoxymethyl ether moiety provides a rich platform for synthetic transformations, opening avenues for the development of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in advanced scientific applications.

References

-

2-(Phenoxymethyl)benzaldehyde | CAS 168551-49-3. AMERICAN ELEMENTS. [Link]

-

2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784. PubChem, National Institutes of Health. [Link]

-

2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. PubMed Central, National Institutes of Health. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

(a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm-1. ResearchGate. [Link]

- Compositions containing aromatic aldehydes and their use in treatments.

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

-

What are six applications for benzaldehyde. News. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 | 168551-49-3 [m.chemicalbook.com]

- 3. 2-(PHENOXYMETHYL)BENZALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. News - What are six applications for benzaldehyde [sprchemical.com]

- 8. oiccpress.com [oiccpress.com]

- 9. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 10. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 2-(Phenoxymethyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-(phenoxymethyl)benzaldehyde scaffold represents a promising, yet largely unexplored, frontier in medicinal chemistry. Its unique structural amalgamation of a reactive benzaldehyde moiety and a flexible phenoxymethyl ether linkage offers a versatile platform for the design of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of 2-(phenoxymethyl)benzaldehyde derivatives. By integrating established principles of medicinal chemistry with field-proven experimental insights, this document serves as a comprehensive resource to catalyze further investigation into this intriguing class of compounds. We will delve into the synthetic pathways for creating diverse derivatives, explore their potential as antimicrobial, anti-inflammatory, and anticancer agents, and provide detailed experimental protocols for their biological evaluation.

Introduction: The Rationale for Investigating 2-(Phenoxymethyl)benzaldehyde Derivatives

The search for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 2-(phenoxymethyl)benzaldehyde core is a particularly compelling starting point for several reasons. The benzaldehyde functional group is a well-established pharmacophore, known to be a precursor for a wide array of biologically active molecules. Furthermore, the phenoxymethyl side chain introduces a degree of conformational flexibility and can participate in crucial intermolecular interactions within biological targets.

The true potential of this scaffold lies in the synergistic interplay between its two key components. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These modifications can dramatically alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This guide will systematically explore the derivatization of the 2-(phenoxymethyl)benzaldehyde core and the subsequent potential for significant biological activity, drawing upon established knowledge of related benzaldehyde derivatives to illuminate the path forward for researchers in this area.

Synthetic Strategies for Derivatization

The aldehyde functionality of 2-(phenoxymethyl)benzaldehyde is the primary site for synthetic modification. The following sections detail the synthesis of key derivatives.

Synthesis of 2-(Phenoxymethyl)benzaldehyde Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized by the condensation of an aldehyde with a primary amine. These derivatives have shown significant promise as antimicrobial agents.[1][2][3]

Experimental Protocol: General Synthesis of Schiff Bases

-

Dissolution: Dissolve 2-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Amine Addition: To the stirred solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of 2-(phenoxymethyl)benzaldehyde Schiff base derivatives.

Synthesis of 2-(Phenoxymethyl)benzaldehyde Hydrazone Derivatives

Hydrazones, containing the -NHN=CH- group, are another class of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic properties.[4][5][6][7]

Experimental Protocol: General Synthesis of Hydrazones

-

Hydrazide Solution: Prepare a solution of the desired hydrazide (1 equivalent) in ethanol.

-

Aldehyde Addition: Add a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in ethanol to the hydrazide solution.

-

Reaction: Add a few drops of a catalyst, such as glacial acetic acid, and reflux the mixture for 4-6 hours.

-

Isolation and Purification: Cool the reaction mixture and collect the precipitated product by filtration. The product is then washed and recrystallized.

Synthesis of 2-(Phenoxymethyl)benzaldehyde Thiosemicarbazone Derivatives

Thiosemicarbazones are known for their potent anticancer activities.[8][9][10][11] The synthesis involves the reaction of an aldehyde with a thiosemicarbazide.

Experimental Protocol: General Synthesis of Thiosemicarbazones

-

Thiosemicarbazide Solution: Dissolve the appropriate thiosemicarbazide (1 equivalent) in a minimal amount of warm ethanol.

-

Aldehyde Addition: Add a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in ethanol to the thiosemicarbazide solution.

-

Reaction: Reflux the mixture for 3-5 hours.

-

Isolation: Allow the reaction mixture to cool, and collect the resulting solid by filtration. Wash the product with cold ethanol and dry.

Potential Biological Activities and Mechanistic Insights

While direct experimental data on 2-(phenoxymethyl)benzaldehyde derivatives is limited, we can extrapolate their potential biological activities based on the well-documented properties of structurally similar compounds.

Antimicrobial Activity

Schiff base derivatives of various benzaldehydes have demonstrated significant antibacterial and antifungal properties.[1][2][3] The imine linkage is crucial for this activity, and the nature of the substituent on the nitrogen atom can modulate the potency and spectrum of activity.

Proposed Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis. The lipophilicity of the molecule, which can be tuned by the phenoxymethyl group and the amine substituent, plays a critical role in its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method) [12][13]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the sterile agar plates with the test microorganism.

-

Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Hypothetical Antimicrobial Activity

| Derivative Type | Substituent | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) | Fungal (MIC µg/mL) |

| Schiff Base | 4-chloroaniline | 16 | 32 | 64 |

| Schiff Base | 2-aminophenol | 8 | 16 | 32 |

| Hydrazone | Isonicotinohydrazide | 32 | 64 | >128 |

| Thiosemicarbazone | 4-phenylthiosemicarbazide | 4 | 8 | 16 |

Note: This data is hypothetical and serves as an example for reporting experimental results.

Anti-inflammatory Activity

Hydrazone derivatives have been extensively studied for their anti-inflammatory effects.[4][5][6][7] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Mechanism of Action: The anti-inflammatory activity of hydrazones may involve the inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. Additionally, some benzaldehyde derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[14]

Workflow for Anti-inflammatory Activity Screening

Caption: The iterative process of SAR studies for the development of potent 2-(phenoxymethyl)benzaldehyde derivatives.

Conclusion and Future Directions

The 2-(phenoxymethyl)benzaldehyde scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. This technical guide has outlined the synthetic routes to key derivatives and has provided a scientifically grounded framework for exploring their potential antimicrobial, anti-inflammatory, and anticancer activities. The detailed experimental protocols and conceptual workflows presented herein are intended to serve as a valuable resource for researchers embarking on the investigation of this promising class of compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-(phenoxymethyl)benzaldehyde derivatives. Elucidating the structure-activity relationships will be paramount in optimizing their potency and selectivity. Furthermore, mechanistic studies will be crucial to unraveling the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Through a concerted and strategic research effort, the full therapeutic potential of 2-(phenoxymethyl)benzaldehyde derivatives can be realized.

References

- Ali, S. M. M., Jesmin, M., Azad, M. A. K., Islam, M. K., & Zahan, R. (2012). Anti-inflammatory and analgesic activities of acetophenonesemicarbazone and benzophenonesemicarbazone. Asian Pacific Journal of Tropical Biomedicine, 2(2, Supplement), S1036–S1039.

- Choha, M. A., et al. (2015). Synthesis and characterization of four biologically active triazole derived schiff base ligands and their Co(ii), Ni(ii), Cu(ii) and Zn(ii) complexes. Journal of the Serbian Chemical Society, 80(10), 1261-1273.

- Demir, Y., et al. (2020). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 39(11), 1516-1524.

- Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109.

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-5.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. BenchChem.

- Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 345-357.

- Pérez-Rebolledo, A., et al. (2010). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Sharma, S., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.

- Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- Vujjini, A. L., et al. (2019). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry, 35(2), 643-651.

- Arora, S., Agarwal, S., & Singhal, S. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-7.

- Das, K., et al. (2006). Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Journal of Medical Sciences, 6(4), 679-683.

- Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- Sengupta, A. K., et al. (1991). Synthesis and Screening of Antimicrobial and Anti-inflammatory Activities of Aryloxy Derivatives of Benzimidazoles. Journal of the Indian Chemical Society, 68(3), 163-165.

- Lee, J. H., et al. (2013). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Marine Drugs, 11(10), 3847-3861.

- Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed.

- Abdullahi, M., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 2(3), 1-5.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.

- BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)

- Yilmaz, I., et al. (2021). SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II). Revue Roumaine de Chimie, 66(1), 23-35.

- Fotsing, J. R., et al. (2017). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Chemistry Central Journal, 11(1), 1-11.

- Yurttaş, L., et al. (2017). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules, 22(3), 433.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Viswanath, V., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 215-221.

- Asif, M., et al. (2021). The cell viability of benzaldehydes 1–2 in BV-2 cells. Data were...

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Kumar, A., et al. (2023). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

- Yadav, D., et al. (2017). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(10), 4220-4226.

- Nannapaneni, D. T., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal, 47(5), 268-273.

- Çetinkaya, Y., et al. (2019). Benzaldehyde derivatives with investigated inhibition profile 2....

- Ngwoke, K. G., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(16), 4967.

- Singh, P., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Scientific Reports, 13(1), 14597.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Studies of n'-Benzoyl-2-methylbenzohydrazide. BenchChem.

- De Clercq, K., et al. (2011). Diagnostic performance and application of two commercial cell viability assays in foot-and-mouth disease research. Journal of Virological Methods, 177(1), 81-87.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. BenchChem.

- Khan, M. A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1298.

- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

- Karande, A. A., et al. (2020). an efficient synthesis of benzimidazole derivativesusing oxalic acid dihydrate and proline based low transition temperature mixture. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 6(4), 134-143.

- Bou-Salah, L., et al. (2017). Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity. Molecules, 22(11), 1888.

- Li, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(26), 18641-18645.

- CN113666875A - Method for preparing 2-phenylbenzimidazole.

Sources

- 1. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmrsti.com [ijmrsti.com]

- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. omicsonline.org [omicsonline.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 11. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Wittig reaction protocol for 2-(phenoxymethyl)benzaldehyde

Protocol for the Wittig Reaction Synthesis of 2-(Phenoxymethyl)stilbene Derivatives from 2-(Phenoxymethyl)benzaldehyde

Introduction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the precise formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's significance lies in its reliability and the high degree of regioselectivity it offers, ensuring the double bond is formed exactly where the carbonyl group was located.[2][4][5] This protocol details the application of the Wittig reaction to synthesize stilbene derivatives from 2-(phenoxymethyl)benzaldehyde, a versatile intermediate in medicinal chemistry and materials science.